2-Benzofuranacetonitrile
Overview
Description
2-Benzofuranacetonitrile is an organic compound with the molecular formula C10H7NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential applications in various fields. The compound features a benzofuran ring fused to an acetonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranacetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Benzofuranacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-2-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield benzofuran-2-ethylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Benzofuran-2-ethylamine.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzofuranacetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound’s derivatives exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research on benzofuran derivatives has led to the development of potential therapeutic agents for diseases such as cancer, hepatitis C, and bacterial infections.
Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzofuranacetonitrile and its derivatives involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the acetonitrile group.
2-Benzofuranmethanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.
2-Benzofuranacetic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 2-Benzofuranacetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-(2-benzofuran-1-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-5-10-9-4-2-1-3-8(9)7-12-10/h1-4,7H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTDFHIHXJBHPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=COC(=C2C=C1)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742145 | |
Record name | (2-Benzofuran-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-28-3 | |
Record name | (2-Benzofuran-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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